1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride
Description
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is a fluorinated arylalkylamine derivative with a branched aliphatic chain. The compound features a 3,4-difluorophenyl moiety attached to a 4-methylpentan-1-amine backbone, protonated as a hydrochloride salt to enhance stability and solubility.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-8(2)3-6-12(15)9-4-5-10(13)11(14)7-9;/h4-5,7-8,12H,3,6,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQPLVZYZJNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Condensation
The synthesis typically begins with 3,4-difluorobenzaldehyde as the aromatic fluorinated precursor and 4-methylpentan-1-amine as the amine source. The aldehyde and amine undergo a condensation reaction, often catalyzed by acid or other suitable catalysts, to form an imine or related intermediate.
| Step | Reactants | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 3,4-Difluorobenzaldehyde + 4-methylpentan-1-amine | Condensation | Acid catalyst, solvent (e.g., toluene or ethanol), reflux or room temperature | Formation of imine intermediate |
This condensation step is crucial for linking the difluorophenyl group to the pentanamine backbone, setting the stage for further functional group transformations.
Reduction of the Intermediate
Following condensation, the imine intermediate is typically reduced to the corresponding amine. Common reducing agents include sodium borohydride or catalytic hydrogenation under mild conditions.
| Step | Intermediate | Reducing Agent | Conditions | Product |
|---|---|---|---|---|
| 2 | Imine intermediate | Sodium borohydride or catalytic hydrogenation | Mild temperature, aqueous or alcoholic solvent | 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine |
This reduction step ensures the formation of the primary amine with retention of the fluorinated aromatic ring.
Hydrochloride Salt Formation
The free amine is then converted into its hydrochloride salt to improve stability, crystallinity, and handling properties. This is achieved by treatment with hydrochloric acid.
| Step | Compound | Reagent | Conditions | Product |
|---|---|---|---|---|
| 3 | 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine | Hydrochloric acid (HCl) | Room temperature, solvent such as ether or ethanol | 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride |
Salt formation is a standard procedure in amine chemistry to isolate the compound as a stable crystalline solid.
Alternative Synthetic Routes via Cyclopropylamine Intermediates
Patented processes describe alternative synthetic routes involving cyclopropylamine intermediates bearing the 3,4-difluorophenyl group, which can be converted into the target amine derivatives. These methods include:
- Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride to form 2-chloro-1-(3,4-difluorophenyl)ethanone.
- Subsequent reduction and cyclopropanation steps using chiral catalysts and reagents such as trimethoxy borane, S-diphenylprolinol, triethyl phosphonoacetate, and sodium hydride.
- Conversion of esters to amides and then to amines by treatment with methyl formate, ammonia, sodium hydroxide, and sodium hypochlorite.
- Final isolation of the amine hydrochloride salt.
These routes emphasize stereoselective synthesis and industrial scalability, using environmentally friendly reagents and avoiding explosive intermediates.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Catalysts | Solvents | Temperature/Conditions | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | 3,4-Difluorobenzaldehyde, 4-methylpentan-1-amine, acid catalyst | Toluene, ethanol | Reflux or room temperature | Forms imine intermediate |
| 2 | Reduction | Sodium borohydride or catalytic hydrogenation | Methanol, ethanol, water | Mild temperature | Converts imine to primary amine |
| 3 | Hydrochloride salt formation | Hydrochloric acid | Ether, ethanol | Room temperature | Produces stable hydrochloride salt |
| 4 | Cyclopropanation & amide formation (alternative) | Aluminum trichloride, chloroacetyl chloride, chiral catalysts, methyl formate, ammonia, NaOH, NaOCl | Toluene, DMSO | Varied, including 100°C for some steps | Stereoselective, industrially applicable route |
Research Findings and Optimization
- The choice of solvent and catalyst significantly affects the yield and purity of the intermediate and final products.
- Acid catalysts in the condensation step must be carefully selected to avoid side reactions.
- Reduction conditions are optimized to prevent over-reduction or degradation of the fluorinated aromatic ring.
- Hydrochloride salt formation improves compound stability and facilitates purification.
- Alternative cyclopropylamine-based routes offer enhanced stereochemical control and may be preferred for industrial-scale synthesis due to better safety profiles and environmental considerations.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the difluorophenyl group can be substituted with other functional groups using reagents like halogens or nucleophiles
Scientific Research Applications
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various medical conditions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride to structurally and functionally related compounds, focusing on molecular features, substituent effects, and inferred properties.
Table 1: Structural and Functional Comparison of Selected Compounds
*Similarity scores calculated based on structural overlap with the target compound (if available).
Key Findings:
Substituent Position and Fluorination: The 3,4-difluorophenyl group (common in the target and enantiomeric propan-1-amine analogs) is associated with enhanced lipophilicity and receptor binding compared to mono-fluorinated derivatives (e.g., 3-fluorophenyl compounds) . The discontinued compound (CAS 2309466-72-4) incorporates both 3,4-diF and 3-Cl-4-F substituents, suggesting that excessive halogenation may hinder stability or bioavailability.
Backbone Flexibility and Stereochemistry :
- The target’s 4-methylpentan-1-amine chain provides greater conformational flexibility compared to rigid analogs like 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, which may influence pharmacokinetic profiles.
- Enantiomeric pairs (R/S-propan-1-amine derivatives) highlight the importance of stereochemistry in pharmacological activity, a factor that warrants investigation for the target compound.
Biological Activity
Overview
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is a chemical compound notable for its unique structural properties, which include a difluorophenyl group attached to a methylpentan-1-amine backbone. This compound has garnered interest in organic chemistry and pharmaceutical research due to its potential biological activities and interactions with various biomolecules.
The compound exhibits significant biological activity through its interactions with enzymes, proteins, and other cellular components. Key aspects of its biochemical properties include:
- Interaction with Cytochrome P450 Enzymes : this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. This interaction can lead to either inhibition or activation of these enzymes, influencing metabolic pathways significantly.
- Cellular Effects : The compound modulates cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it can alter the expression of genes involved in metabolic processes, impacting overall metabolic flux within cells.
The mechanism of action involves binding to specific molecular targets and modulating their activity. This includes:
- Molecular Targets : The compound may bind to various receptors or enzymes, leading to physiological effects that can be beneficial in therapeutic contexts.
- Pathways Involved : The specific pathways affected depend on the context of its application but may include neurotransmitter signaling and other cellular signaling cascades.
Case Studies
Recent studies have explored the cytotoxic potential of related compounds against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds structurally similar to this compound were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated significant selectivity for cancerous cells over normal cells, with some derivatives showing IC50 values as low as 2.32 µg/mL .
Comparative Analysis
A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Fluorophenyl)-4-methylpentan-1-amine | Contains one fluorine atom | Less steric hindrance compared to the difluoro variant |
| 2-(3,4-Difluorophenyl)-2-methylpropan-1-amine | Different carbon chain structure | Altered hydrophobic properties due to branching |
| N,N-Dimethyl(3,4-difluorophenyl)ethanamine | Dimethyl substitution on nitrogen | Enhanced lipophilicity compared to the primary amine |
The presence of two fluorine atoms at positions 3 and 4 on the phenyl ring is significant, as it likely contributes to enhanced biological activity and chemical reactivity compared to other similar compounds.
Scientific Research
This compound serves multiple roles in scientific research:
- Chemistry : It is utilized as a building block in synthesizing more complex organic molecules and as a reagent in various chemical reactions.
- Biology : The compound is studied for its effects on cellular processes and interactions with biological macromolecules.
- Medicine : Ongoing research is investigating its potential therapeutic applications for various medical conditions.
Industrial Use
In addition to its research applications, this compound is also used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
Q & A
What are the optimal synthetic routes and characterization methods for 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride?
Basic Research Question
Methodological Answer:
Synthesis optimization should employ Design of Experiments (DOE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a fractional factorial design reduces the number of trials while identifying critical parameters affecting yield . Post-synthesis, characterization requires:
- HPLC (High-Performance Liquid Chromatography) to assess purity, referencing methods for structurally similar amines .
- NMR (¹H/¹³C and ¹⁹F NMR) to confirm substitution patterns and fluorine environments.
- Mass Spectrometry (MS) for molecular weight validation.
Example DOE Parameters:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Linear increase |
| Catalyst Loading | 0.5–2.0 mol% | Optimal at 1.5% |
| Reaction Time | 12–24 hours | Plateau after 18h |
What safety protocols are essential when handling this fluorinated amine hydrochloride?
Basic Research Question
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental contamination .
How can researchers resolve contradictions in pharmacological data for this compound?
Advanced Research Question
Methodological Answer:
Contradictions often arise from variations in assay conditions or biological models. To address this:
- Standardize Assays: Replicate experiments under identical conditions (pH, temperature, solvent) to isolate variables.
- Computational Validation: Use density functional theory (DFT) to predict binding affinities and compare with experimental IC₅₀ values .
- Meta-Analysis: Aggregate data from multiple studies to identify trends, applying statistical tools like ANOVA to assess significance .
What advanced methodologies elucidate the reaction mechanisms involving this compound?
Advanced Research Question
Methodological Answer:
- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at reactive sites to study rate-determining steps.
- In Situ Spectroscopy: Monitor intermediates via FTIR or Raman spectroscopy during reactions.
- Computational Modeling: Apply quantum mechanical calculations (e.g., transition state analysis) to map reaction pathways .
How can statistical methods optimize reaction conditions for scaled synthesis?
Advanced Research Question
Methodological Answer:
- Response Surface Methodology (RSM): Model interactions between variables (e.g., temperature, pressure) to predict optimal yield regions .
- Taguchi Design: Minimize variability by testing orthogonal arrays of parameters (e.g., solvent polarity, stirring rate).
- Case Study: A 3² factorial design reduced optimization trials by 40% for a related fluorinated amine .
What analytical techniques ensure batch-to-batch consistency in purity?
Basic Research Question
Methodological Answer:
- HPLC-DAD/UV: Quantify impurities using gradient elution (C18 column, acetonitrile/water mobile phase) .
- Karl Fischer Titration: Measure residual moisture (<0.5% w/w).
- X-ray Diffraction (XRD): Confirm crystalline structure stability across batches.
Analytical Parameters Table:
| Technique | Purpose | Conditions |
|---|---|---|
| HPLC | Purity assessment | C18 column, 0.1% TFA in H₂O/MeCN |
| ¹⁹F NMR | Fluorine environment | 400 MHz, DMSO-d6 |
| MS (ESI) | Molecular ion validation | Positive mode, m/z range 50–800 |
How do fluorinated substituents influence the compound’s reactivity and stability?
Advanced Research Question
Methodological Answer:
- Electron-Withdrawing Effects: Fluorine atoms increase electrophilicity at the phenyl ring, enhancing susceptibility to nucleophilic attack.
- Stability Studies: Accelerated degradation testing (40°C/75% RH) reveals hydrolytic stability differences compared to non-fluorinated analogs.
- Computational Insights: DFT calculations show fluorine substitution lowers LUMO energy, facilitating electron-deficient reactions .
What strategies mitigate side reactions during functionalization of this amine?
Advanced Research Question
Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the amine during electrophilic substitutions.
- Low-Temperature Reactions: Perform acylations at −20°C to suppress over-reaction.
- Catalytic Control: Employ Pd-mediated cross-coupling to direct regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
